Cas no 43192-34-3 (4-Bromo-3-methoxybenzaldehyde)
4-Bromo-3-methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-3-methoxybenzaldehyde
- 3-methoxy-4-bromobenzaldehyde
- 4-Br-3-MeOC6H3CHO
- 4-Brom-3-methoxy-benzaldehyd
- 4-bromo-3-methoxy-benzaldehyde
- ACMC-209jtf
- AM80895
- ANW-29953
- Benzaldehyde, 4-bromo-3-methoxy-
- CL4557
- CTK1C8153
-
- MDL: MFCD11846303
- Inchi: 1S/C8H7BrO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3
- InChI Key: HKLCOMKRVBQSHA-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=O)C=C1OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
Experimental Properties
- Density: 1.522±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 126-127 ºC (dichloromethane )
- Boiling Point: 289.7±25.0 ºC (760 Torr),
- Flash Point: 129.0±23.2 ºC,
- Solubility: Very slightly soluble (0.45 g/l) (25 º C),
4-Bromo-3-methoxybenzaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store long-term at 2-8°C
4-Bromo-3-methoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 231100-1g |
4-Bromo-3-methoxybenzaldehyde |
43192-34-3 | 95% | 1g |
£36.00 | 2022-02-28 | |
| Fluorochem | 231100-5g |
4-Bromo-3-methoxybenzaldehyde |
43192-34-3 | 95% | 5g |
£144.00 | 2022-02-28 | |
| Fluorochem | 231100-10g |
4-Bromo-3-methoxybenzaldehyde |
43192-34-3 | 95% | 10g |
£242.00 | 2022-02-28 | |
| Fluorochem | 231100-25g |
4-Bromo-3-methoxybenzaldehyde |
43192-34-3 | 95% | 25g |
£492.00 | 2022-02-28 | |
| Chemenu | CM252937-5g |
4-Bromo-3-methoxybenzaldehyde |
43192-34-3 | 95+% | 5g |
$143 | 2021-06-16 | |
| Chemenu | CM252937-10g |
4-Bromo-3-methoxybenzaldehyde |
43192-34-3 | 95+% | 10g |
$210 | 2021-06-16 | |
| Chemenu | CM252937-25g |
4-Bromo-3-methoxybenzaldehyde |
43192-34-3 | 95+% | 25g |
$421 | 2021-06-16 | |
| Chemenu | CM252937-100g |
4-Bromo-3-methoxybenzaldehyde |
43192-34-3 | 95+% | 100g |
$1141 | 2021-06-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HL179-20g |
4-Bromo-3-methoxybenzaldehyde |
43192-34-3 | 97% | 20g |
2352.0CNY | 2021-07-12 | |
| Chemenu | CM252937-5g |
4-Bromo-3-methoxybenzaldehyde |
43192-34-3 | 95+% | 5g |
$143 | 2022-06-11 |
4-Bromo-3-methoxybenzaldehyde Suppliers
4-Bromo-3-methoxybenzaldehyde Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 4-Bromo-3-methoxybenzaldehyde
4-Bromo-3-methoxybenzaldehyde (CAS No. 43192-34-3): Properties, Applications, and Market Insights
4-Bromo-3-methoxybenzaldehyde (CAS No. 43192-34-3) is a versatile organic compound widely used in pharmaceutical, agrochemical, and material science research. This aromatic aldehyde, characterized by its bromine and methoxy functional groups, has gained significant attention due to its unique reactivity and applications in synthetic chemistry. With the increasing demand for halogenated aromatic compounds in drug discovery, this molecule has become a valuable building block for researchers worldwide.
The molecular structure of 4-Bromo-3-methoxybenzaldehyde features a benzene ring substituted with both an electron-withdrawing bromine atom at the 4-position and an electron-donating methoxy group at the 3-position. This combination creates interesting electronic properties that make it particularly useful in cross-coupling reactions, a topic frequently searched by synthetic chemists. Recent studies show growing interest in how such brominated benzaldehyde derivatives can participate in Suzuki, Heck, and other palladium-catalyzed reactions.
In pharmaceutical applications, 4-Bromo-3-methoxybenzaldehyde serves as a key intermediate for the synthesis of various bioactive molecules. Researchers investigating anticancer drug development have utilized this compound in creating potential kinase inhibitors, addressing one of the most searched topics in medicinal chemistry. The presence of both halogen and methoxy groups allows for diverse structural modifications, making it valuable for structure-activity relationship (SAR) studies.
The material science field has also benefited from 43192-34-3, particularly in the development of organic electronic materials. With increasing searches for organic semiconductors and OLED materials, this compound's ability to form conjugated systems through its aldehyde functionality has attracted attention. Its derivatives have shown potential in creating novel materials for optoelectronic applications.
From a synthetic chemistry perspective, 4-Bromo-3-methoxybenzaldehyde offers multiple reactive sites for further functionalization. The aldehyde group can undergo nucleophilic addition, the bromine atom can participate in various coupling reactions, and the methoxy group can be demethylated or modified. This versatility answers many frequently asked questions about multifunctional aromatic building blocks in organic synthesis forums.
Market analysis reveals growing demand for brominated aromatic aldehydes, with 43192-34-3 maintaining steady interest due to its balanced properties. Suppliers often highlight its use in creating flavor and fragrance compounds, another trending search topic in specialty chemicals. The compound's stability and relatively mild handling requirements contribute to its popularity compared to more reactive halogenated compounds.
Quality control of 4-Bromo-3-methoxybenzaldehyde typically involves HPLC analysis, with purity specifications often exceeding 98%. Researchers searching for high-purity aromatic aldehydes frequently inquire about storage conditions, which generally recommend protection from light and moisture at room temperature. These practical considerations are crucial for ensuring successful experimental outcomes.
Environmental and safety aspects of brominated organic compounds remain a hot topic, with 43192-34-3 being subject to standard laboratory safety protocols. While not classified as highly hazardous, proper handling procedures are emphasized in safety data sheets, addressing common queries about laboratory chemical safety.
The synthesis of 4-Bromo-3-methoxybenzaldehyde typically involves bromination of 3-methoxybenzaldehyde, a process frequently discussed in organic chemistry forums. Alternative routes using different starting materials continue to be explored, reflecting the ongoing interest in green chemistry approaches to halogenated compound production.
Recent patent literature shows increasing applications of 4-Bromo-3-methoxybenzaldehyde derivatives in various technologies, particularly in materials with specialized optical properties. This aligns with growing searches for functional organic materials and advanced chemical intermediates in academic and industrial research databases.
Analytical characterization of 43192-34-3 typically includes NMR spectroscopy (both 1H and 13C), IR spectroscopy, and mass spectrometry. These analytical methods, frequently searched by quality control professionals, confirm the identity and purity of this important chemical intermediate.
The global market for 4-Bromo-3-methoxybenzaldehyde shows regional variations in demand, with pharmaceutical hubs demonstrating particularly strong interest. Price trends and availability are common search queries, reflecting the compound's importance in various research and development pipelines.
Future research directions for brominated methoxybenzaldehydes may include exploration of their biological activities beyond current applications, as well as their potential in emerging material science applications. The compound's versatility ensures its continued relevance in addressing chemical research challenges across multiple disciplines.
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